molecular formula C12H14O B2397470 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane CAS No. 2248411-57-4

5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane

Cat. No.: B2397470
CAS No.: 2248411-57-4
M. Wt: 174.243
InChI Key: BSFXYFSZCMIVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane is a strained spirocyclic compound featuring a cyclopropane fused to an epoxide-containing oxaspiro framework. Its synthesis typically involves palladium-catalyzed cross-coupling of bicyclo[1.1.0]butane (BCB) carbinolate intermediates with aryl triflates (e.g., phenyl triflate), yielding spirocycles in high efficiency (Scheme 2C, ). The compound’s strain energy (−56 kcal mol⁻¹) is comparable to its hydrocarbon analogue spiro[2.3]hexane but lower than BCB (−66 kcal mol⁻¹), enabling controlled reactivity in ring-opening reactions for drug synthesis . Over 20 patents in the last 15 years utilize such reactions to introduce hydroxy-substituted cyclobutyl motifs into bioactive molecules .

Properties

IUPAC Name

5-(4-methylphenyl)-1-oxaspiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)11-6-12(7-11)8-13-12/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFXYFSZCMIVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3(C2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane typically involves the following steps:

    Formation of the Spiro Compound: The spiro structure can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a reaction between a 4-methylphenyl-substituted epoxide and a cyclopropane derivative under acidic or basic conditions can yield the desired spiro compound.

    Optimization of Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product. Common solvents include dichloromethane and toluene, while catalysts like Lewis acids (e.g., BF3) or bases (e.g., NaOH) can be employed.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Continuous flow processes are often preferred for their efficiency and ability to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxane ring, potentially converting it into a more saturated structure.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

    Reduction: Formation of more saturated spiro compounds.

    Substitution: Formation of halogenated derivatives like 4-bromo-5-(4-methylphenyl)-1-oxaspiro[2.3]hexane.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.

Biology:

    Biological Probes: It can be used as a probe to study biological processes involving spiro compounds.

Medicine:

    Drug Development: The unique structure of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane makes it a potential candidate for drug discovery, particularly in the design of molecules with specific biological activities.

Industry:

    Material Science: The compound can be utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The phenyl group can engage in π-π interactions, while the oxane ring can participate in hydrogen bonding or dipole-dipole interactions. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Strain Energy and Structural Analogues

Strain energy is a critical factor influencing reactivity. Key comparisons include:

Compound Strain Energy (kcal mol⁻¹) Key Structural Feature Reactivity/Application
Bicyclo[1.1.0]butane (BCB) −66 Bicyclic framework High strain release in synthesis
1-Oxaspiro[2.3]hexane −56 Spiro[2.3] + epoxide Drug building blocks
Spiro[2.3]hexane −56 Hydrocarbon spirocycle Limited polarity/functionality
Dispiro compounds (e.g., 28, 29) >−66 Dual spiro centers "Strain-increase" applications

The 4-methylphenyl substituent in 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane enhances steric bulk and modulates electronic properties, improving selectivity in nucleophilic ring-opening reactions compared to unsubstituted analogues .

Comparison with Larger Spirocycles

Larger spirocycles exhibit reduced strain and distinct applications:

1-Oxaspiro[4.5]deca-6,9-dione Derivatives

Compounds like N-((3S)-3-{[(4-Methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dion-2,8-dien-7-yl) acetamide (melting point: 173–174°C, [α]D = +92.8°) and its benzamide analogue (melting point: 174–175°C, [α]D = +112.0°) feature a larger spiro[4.5] system. Their synthesis employs PIFA-mediated spirocyclization, yielding stereochemically complex structures for antimicrobial and anticancer research . The reduced strain (compared to spiro[2.3]) allows for stability but limits ring-opening utility.

1-Oxaspiro[4.4]nonan-4-one

Isolated from Lagenaria siceraria fruits, this natural spirocycle lacks synthetic versatility but highlights the biological relevance of spiro motifs .

Heteroatom-Modified Spirocycles

Incorporation of nitrogen or additional oxygen alters properties:

Compound Key Feature Application/Safety
5-Azaspiro[2.3]hexane hemioxalate Nitrogen substitution Pharmaceutical intermediate; requires strict safety protocols
4-Oxa-5-azaspiro[2.4]heptane derivatives Dual heteroatoms Not well-studied; limited commercial availability

The nitrogen in 5-azaspiro[2.3]hexane increases polarity and hydrogen-bonding capacity, making it suitable for salt formation (e.g., ethanedioate) but requiring careful handling due to toxicity risks .

Functionalized Analogues in Medicinal Chemistry

While this compound is prized for its 3D cyclobutyl motifs, non-spiro compounds like 5-(4-methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidines leverage aromaticity for kinase inhibition. These derivatives lack strain-driven reactivity but excel in planar binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.